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Compound of Interest

Compound Name: 6-Bromopyrazin-2-amine

Cat. No.: B112752 Get Quote

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that

form the core of numerous biologically active molecules and functional materials.[1][2] Their

inherent electron-deficient nature makes them fascinating subjects for chemical modification

and tuning of electronic properties. 6-Bromopyrazin-2-amine (C₄H₄BrN₃, MW: 174.00 g/mol )

emerges as a particularly versatile scaffold.[3][4] The presence of three distinct functional

elements—the pyrazine ring, an amino group, and a bromo group—provides multiple reactive

handles for synthetic diversification, making it a valuable starting material for constructing

complex molecular architectures in drug discovery.[5][6][7]

This guide aims to deconstruct the electronic characteristics of 6-Bromopyrazin-2-amine,

providing a causal link between its structure and its chemical reactivity, thereby empowering

researchers to leverage its full potential in their synthetic endeavors.

Caption: Molecular structure of 6-Bromopyrazin-2-amine.

Spectroscopic and Structural Characterization
Elucidating the structure and electronic environment of a molecule is the first step toward

understanding its properties. A combination of spectroscopic techniques provides this crucial

insight.
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Confirming the identity and purity of 6-Bromopyrazin-2-amine relies on a standard suite of

analytical techniques. The typical workflow involves Nuclear Magnetic Resonance (NMR) for

structural mapping, Infrared (IR) spectroscopy for identifying functional groups, and Mass

Spectrometry (MS) for confirming molecular weight.
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Caption: Experimental workflow for molecular characterization.

Anticipated Spectroscopic Data
While extensive published spectra for this specific molecule are scarce, its spectroscopic

features can be reliably predicted based on its constituent parts and data from analogous

compounds like 2-amino-6-bromopyridine.[8][9][10]
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Technique Feature
Expected
Observation

Rationale

¹H NMR Aromatic Protons

Two singlets or narrow

doublets in the δ 7.5-

8.5 ppm range.

Protons on the

electron-deficient

pyrazine ring are

deshielded.

Amine Protons

A broad singlet in the

δ 5.0-7.0 ppm range,

which may exchange

with D₂O.

Characteristic of

primary aromatic

amines.[8]

¹³C NMR Aromatic Carbons

Four distinct signals in

the δ 120-160 ppm

range. The carbon

bearing the bromine

(C6) would be

downfield, while the

carbon with the amino

group (C2) would be

shifted upfield due to

shielding.

The chemical shift is

influenced by the

electronegativity and

resonance effects of

the substituents.

IR Spectroscopy N-H Stretch

Two distinct, sharp

bands in the 3300-

3500 cm⁻¹ region.

Asymmetric and

symmetric stretching

modes of a primary

amine (R-NH₂).[11]

N-H Bend
A band in the 1580-

1650 cm⁻¹ region.

Scissoring vibration of

the primary amine

group.[11]

C=N / C=C Stretch

Multiple bands in the

1400-1600 cm⁻¹

region.

Aromatic ring

stretching vibrations.

C-Br Stretch
A band in the 500-700

cm⁻¹ region.

Characteristic

vibration for a carbon-

bromine bond.
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UV-Vis Spectroscopy
π → π* and n → π*

Transitions

Absorption maxima

(λ_max) expected in

the 250-350 nm

range.

Electronic transitions

characteristic of

heteroaromatic

systems containing

lone pairs (on N

atoms) and π-

systems.

Core Electronic Properties: A Computational
Perspective
To truly grasp the reactivity of 6-Bromopyrazin-2-amine, we must look to its fundamental

electronic structure. Density Functional Theory (DFT) calculations are powerful tools for

modeling these properties, providing insights that guide synthetic strategy.[1][12]

Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability

to donate electrons, while the LUMO represents the ability to accept electrons. The energy

difference between them, the HOMO-LUMO gap (E_gap), is a critical indicator of molecular

stability and reactivity; a smaller gap suggests the molecule is more reactive and polarizable.

[12][13]

For 6-Bromopyrazin-2-amine:

HOMO: The energy of the HOMO is raised by the electron-donating amino (-NH₂) group,

concentrating electron density primarily on the ring and the amino nitrogen.

LUMO: The energy of the LUMO is lowered by the electron-withdrawing nature of the two

pyrazine nitrogen atoms and the inductive effect of the bromine atom. This makes the ring

susceptible to nucleophilic attack.

HOMO-LUMO Gap: The combined effect of the donor and acceptor groups leads to a

relatively small E_gap, which is characteristic of reactive molecules useful in synthesis.[13]

[14]
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Electronic Properties
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Caption: Relationship between Frontier Orbitals and Reactivity.

Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It

visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions,

predicting sites for non-covalent interactions and chemical reactions.[1]

Negative Potential (Red/Yellow): Expected around the two electronegative pyrazine nitrogen

atoms and, to a lesser extent, the bromine atom. These are sites favorable for electrophilic

attack or hydrogen bonding.

Positive Potential (Blue): Expected around the hydrogen atoms of the amino group, making

them primary sites for hydrogen bond donation.

Neutral Potential (Green): Expected over the carbon backbone of the ring.
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This charge distribution is critical for understanding how the molecule will orient itself when

approaching a binding partner or reactant, a key consideration in rational drug design.

Electronic Property Predicted Characteristic
Implication for Reactivity
and Application

HOMO Energy Relatively high

The molecule can act as an

electron donor in certain

reactions, particularly at the

amino group.

LUMO Energy Relatively low

The pyrazine ring is

susceptible to nucleophilic

attack, especially at the carbon

bearing the bromine atom.

HOMO-LUMO Gap (E_gap) Small

Indicates high chemical

reactivity and facilitates

intramolecular charge transfer,

making it a dynamic building

block.[12]

Dipole Moment Significant

The separation of charge due

to the opposing electronic

nature of the substituents

results in a notable dipole

moment, influencing its

solubility in polar solvents and

its ability to engage in dipole-

dipole interactions.

MEP

Distinct regions of negative

potential (ring nitrogens) and

positive potential (amine

hydrogens).

Guides intermolecular

interactions such as hydrogen

bonding in crystal packing or at

a biological target's active site.

Predicts sites for electrophilic

and nucleophilic attack.[1]
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Reactivity and Applications in Drug Discovery
The electronic properties of 6-Bromopyrazin-2-amine directly translate into its chemical

reactivity, making it a valuable precursor for the synthesis of complex pharmaceutical agents.

[15][16]

Key Synthetic Transformations
The bromine atom serves as an exceptionally versatile synthetic handle. Its position on the

electron-deficient pyrazine ring makes it amenable to two major classes of reactions that are

cornerstones of modern medicinal chemistry:

Nucleophilic Aromatic Substitution (SₙAr): The electron-poor nature of the pyrazine ring

activates the C-Br bond towards displacement by nucleophiles (e.g., amines, alcohols,

thiols). This allows for the direct introduction of new functional groups at the 6-position.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an ideal electrophilic

partner for a wide array of cross-coupling reactions, including Suzuki, Sonogashira,

Buchwald-Hartwig, and Heck reactions. This enables the formation of new carbon-carbon

and carbon-heteroatom bonds, providing a powerful strategy for building molecular

complexity and exploring a vast chemical space.[7]

Key Synthetic Pathways

6-Bromopyrazin-2-amine
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Caption: Major reaction pathways for 6-Bromopyrazin-2-amine.

Conclusion
6-Bromopyrazin-2-amine is more than a simple chemical reagent; it is a carefully tuned

molecular scaffold whose electronic properties are primed for synthetic innovation. The

electron-donating amine and electron-withdrawing bromo- and pyrazine functionalities create a

push-pull system that results in a low HOMO-LUMO gap, distinct electrostatic potential regions,

and a highly versatile C-Br bond. This electronic configuration makes it an ideal substrate for a

range of synthetic transformations crucial for modern drug discovery and materials science. A

thorough understanding of these core electronic principles is paramount for researchers aiming

to rationally design and synthesize the next generation of functional molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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